4-Fluoro-4'-(4-nitrobutan-2-yl)-1,1'-biphenyl
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Overview
Description
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is a synthetic organic compound characterized by the presence of a biphenyl core substituted with a fluoro group and a nitrobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl typically involves multi-step organic reactions. One common approach is the nitration of 4-fluorobiphenyl followed by alkylation with 4-nitrobutane. The reaction conditions often require the use of strong acids or bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-Fluoro-4’-(4-aminobutan-2-yl)-1,1’-biphenyl.
Reduction: Formation of 4-Fluoro-4’-(4-hydroxybutan-2-yl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-(4-chlorobutan-2-yl)-1,1’-biphenyl
- 4-Fluoro-4’-(4-bromobutan-2-yl)-1,1’-biphenyl
- 4-Fluoro-4’-(4-methylbutan-2-yl)-1,1’-biphenyl
Uniqueness
4-Fluoro-4’-(4-nitrobutan-2-yl)-1,1’-biphenyl is unique due to the presence of both a fluoro and a nitro group, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various research applications.
Properties
CAS No. |
60035-08-7 |
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Molecular Formula |
C16H16FNO2 |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-nitrobutan-2-yl)benzene |
InChI |
InChI=1S/C16H16FNO2/c1-12(10-11-18(19)20)13-2-4-14(5-3-13)15-6-8-16(17)9-7-15/h2-9,12H,10-11H2,1H3 |
InChI Key |
GAXDUTSRNCLWGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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